molecular formula C20H16N4O2 B2978263 2-(1H-indole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034413-25-5

2-(1H-indole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No. B2978263
CAS RN: 2034413-25-5
M. Wt: 344.374
InChI Key: IBUYZIPYGUFBPE-UHFFFAOYSA-N
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Description

Indole is a heterocyclic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria . As for pyrimidines, they are aromatic heterocyclic organic compounds similar to pyridine and benzene, and have a variety of applications in medical and chemical fields .


Molecular Structure Analysis

The molecular structure of indole consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Pyrimidine is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

Indole undergoes electrophilic substitution, mainly at position 3 . Pyrimidines can participate in a variety of chemical reactions, including nucleophilic and electrophilic substitutions .

Scientific Research Applications

Synthesis and Biological Activities

A variety of research studies have explored the synthesis of compounds related to 2-(1H-indole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one, focusing on their potential biological activities. These compounds have been investigated for their anti-inflammatory, antimicrobial, antioxidant, and analgesic properties.

  • Anti-inflammatory and Analgesic Properties : Several studies have synthesized derivatives of pyrido[2,3-d]pyrimidin-4(1H)-ones and evaluated their potential as anti-inflammatory and analgesic agents. For instance, 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones demonstrated significant analgesic and anti-inflammatory activities, with some compounds showing a lower ulcer index compared to standard drugs like aspirin and diclofenac (El-Gazzar & Hafez, 2009).

  • Antimicrobial and Antioxidant Activities : The synthesis of new indole derivatives containing pyridopyrimidine and pyrazolopyridine moieties has been explored, with these compounds screened for their antimicrobial and antioxidant activities. Compounds with various substituents exhibited good antibacterial, antifungal, and radical scavenging activities (Saundane et al., 2012).

  • Synthesis and Chemical Properties : The chemical synthesis and properties of related compounds have been extensively researched, focusing on methodologies such as Pd-catalyzed direct C2-acylation and C2,C7-diacylation of indoles, using pyrimidine as a directing group for synthesizing acyl indoles. Such studies contribute to the development of new synthetic routes and potential applications in medicinal chemistry (Kumar & Sekar, 2015).

properties

IUPAC Name

5-(1H-indole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c25-19(14-11-21-16-6-2-1-5-13(14)16)23-10-8-17-15(12-23)20(26)24-9-4-3-7-18(24)22-17/h1-7,9,11,21H,8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUYZIPYGUFBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

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